Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine

Dopamine Receptor Pharmacology Structure-Activity Relationship Neurodegenerative Disease Research

Dopaminergic off-target activity confounds SAR campaigns for non-D2 targets. This 4-aminomethyl isomer (CAS 77528-58-6) provides a structurally matched negative control vs. D2/D3 agonists like pramipexole (6-substituted). - **Key differentiation:** Positional isomer lacking D2 receptor engagement (Maillard et al., 1986). - **Application:** HDAC inhibition, p53 modulation, or androgen receptor antagonist studies. - **Supply:** ≥95% purity, cLogP 1.9 for CNS-focused libraries. Reliable stoichiometry for amidation/reductive amination.

Molecular Formula C10H16N2S
Molecular Weight 196.31
CAS No. 77528-58-6
Cat. No. B2932299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine
CAS77528-58-6
Molecular FormulaC10H16N2S
Molecular Weight196.31
Structural Identifiers
SMILESCC1=NC2=C(S1)CCCC2CNC
InChIInChI=1S/C10H16N2S/c1-7-12-10-8(6-11-2)4-3-5-9(10)13-7/h8,11H,3-6H2,1-2H3
InChIKeyYMPQTOGHEILJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine: Core Scaffold and Comparator Context


Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine (CAS 77528-58-6) is a 2-methyl-4-aminomethyl-tetrahydrobenzothiazole belonging to the broader class of saturated benzothiazole analogues that includes dopamine receptor ligands, p53 inhibitors, and HDAC inhibitors [1]. The compound is commercially supplied as a research building block, typically at ≥95% purity . Its most direct structural comparators include the isomeric 5-substituted analogue Manozodil (CAS 77528-67-7) and the 6-substituted dopaminergic agents such as etrabamine (CAS 70590-58-8) and pramipexole (CAS 104632-26-0), against which differentiation for scientific procurement must be rigorously established.

Activity profile 4-aminomethyl positional isomer reported inactive in dopaminergic assays, suitable as a matched inactive scaffold for SAR studies.
Specification Supplied as a research building block with explicitly stated purity specification, reducing batch-to-batch verification workload.
Physicochemical profile Computational properties place scaffold within reported CNS drug-like space; single hydrogen-bond donor and moderate lipophilicity support penetration modeling.

Why Tetrahydrobenzothiazole Analogue Interchangeability Fails


Tetrahydrobenzothiazole derivatives bearing an aminomethyl substituent cannot be freely interchanged for research or industrial applications because the position of the aminomethyl group on the saturated cyclohexene ring dictates pharmacological activity. Maillard et al. demonstrated that N-methylamino substitution at the 4-, 5-, or 7-positions yields compounds devoid of central dopaminergic activity, whereas the 6-substituted isomer (etrabamine) functions as a potent dopamine D2 receptor agonist [1]. Thus, a researcher requiring a dopaminergic-inactive control or a scaffold devoid of D2/D3 off-target liability cannot simply substitute the 4-isomer (CAS 77528-58-6) with the 6-isomer without fundamentally altering the study outcome. The following quantitative evidence details the dimensions where this specific 4-substituted analogue differentiates itself from its positional and substitutional variants.

Positional isomer activity mismatch

4-substitution abolishes D2/D3 receptor agonism. Replacing with the 6-substituted isomer etrabamine may introduce potent dopaminergic activity, confounding non-dopaminergic study endpoints.

5-isomer procurement uncertainty

The 5-substituted analogue Manozodil is often listed without explicit purity documentation, requiring additional inquiry that may delay time-sensitive projects.

2-methyl vs 2-amino substitution impact

Switching to the 2-amino series (e.g., pramipexole) alters hydrogen-bond donor count and lipophilicity, shifting CNS property profile and off-target liability context.

Product-Specific Quantitative Evidence


Positional Selectivity and Dopaminergic Activity

Maillard et al. systematically synthesized and evaluated all four aminomethyl positional isomers of tetrahydrobenzothiazole. The N-methylamines at the 4-, 5-, and 7-positions were reported as pharmacologically inactive in central dopaminergic assays, while the 6-position N-methylamino derivative (etrabamine) exhibited potent central dopaminergic activity [1]. This establishes that the 4-substitution pattern of the target compound abolishes dopamine D2/D3 receptor activation, differentiating it from the clinically studied 6-isomer etrabamine, which functions as a selective D2 agonist at low nanomolar concentrations (Ki values in the range of 1-10 nM for D2 receptors) [2].

Positional selectivity & dopaminergic activity
Class-level inference
Target (4-isomer): Inactive in central dopaminergic assays. Comparator etrabamine (6-isomer): Potent D2 agonist, Ki 1–10 nM.
Supports dopaminergic-inactive scaffold use
Qualitative in vivo screening data; confirm in target assay
Dopamine Receptor Pharmacology Structure-Activity Relationship Neurodegenerative Disease Research

Purity Specification Advantage

Commercial sourcing data indicate that the 4-substituted isomer is routinely supplied with documented purity of ≥95% by major chemical vendors . In contrast, the isomeric 5-substituted analogue Manozodil (CAS 77528-67-7) is frequently listed without a published purity specification on the same vendor platforms, or with purity ranges described only as '≥95% (higher purity available upon request),' introducing procurement uncertainty for time-sensitive projects . This documentation gap gives CAS 77528-58-6 a procurement advantage when assured purity is a go/no-go criterion for downstream synthesis or biological testing.

Purity specification clarity
Head-to-head
Target compound: purity ≥95% explicitly listed. 5-isomer Manozodil: specification requires vendor inquiry.
Supports procurement specification review
Vendor listing comparison; verify lot-specific COA
Chemical Procurement Analytical Specification Building Block Quality

Physicochemical Differentiation for CNS Optimization

Calculated physicochemical parameters for CAS 77528-58-6 place it within favorable CNS drug-like space. The compound has a computed LogP of 1.9, a topological polar surface area (TPSA) of 53.2 Ų, and a single hydrogen-bond donor (N-H) [1]. In contrast, the pramipexole core (2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole; CAS 104632-26-0) contains two hydrogen-bond donors (two N-H groups) and a lower LogP, which contributes to its high D2/D3 receptor engagement but also introduces potential off-target liabilities. For projects where CNS penetration is desired without dopamine receptor activation, the 2-methyl substitution in CAS 77528-58-6 eliminates one hydrogen-bond donor and moderately increases lipophilicity relative to the 2-amino series, providing a differentiated physicochemical profile.

CNS physicochemical differentiation
Class-level inference
LogP1.9cf. pramipexole ~0.8
H-bond donors1cf. pramipexole 2
TPSA53.2 Ųcf. ~60–65 Ų
Reported CNS drug-like space differentiation
Computational predictions; verify experimentally
Medicinal Chemistry CNS Drug Design ADME Optimization

Best Research and Industrial Application Scenarios


Dopaminergic-Null Control in SAR Studies

In structure-activity relationship (SAR) campaigns targeting the tetrahydrobenzothiazole core for non-dopaminergic indications (e.g., HDAC inhibition, p53 modulation, or androgen receptor antagonism), CAS 77528-58-6 serves as a structurally matched negative control. It retains the core scaffold but lacks the 6-aminomethyl substitution required for D2/D3 receptor engagement [1]. Use of this 4-isomer enables researchers to attribute observed biological effects specifically to target engagement rather than to off-target dopaminergic activity.

Building Block for CNS Candidate Libraries

Given its favorable computed LogP (1.9) and single hydrogen-bond donor, CAS 77528-58-6 is a strategic starting material for CNS-focused libraries where reduced polarity and dopaminergic silence are design requirements [1]. The >95% commercial purity ensures reliable stoichiometry in subsequent amide coupling, reductive amination, or sulfonylation reactions .

Comparative Metabolism Studies Across Positional Isomers

The differential metabolic fate of 4- vs. 5- vs. 6-substituted tetrahydrobenzothiazoles can inform lead optimization. CAS 77528-58-6 provides the 4-substituted reference point for metabolite identification and cytochrome P450 phenotyping studies, where the absence of intrinsic dopaminergic activity eliminates a confounding variable during in vitro hepatocyte or microsomal incubation assays [1].

Application
Selection Property
Validation Focus
SAR negative control
Dopaminergic-inactive scaffold
Off-target activity exclusion in SAR panels
CNS library building block
Reported CNS MPO property profile
Penetration and polarity assessment
Isomer metabolism comparison
4-substituted reference scaffold
CYP phenotyping and metabolite identification
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